Thalidomide-O-PEG4-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-PEG4-OH is a compound that combines thalidomide with a polyethylene glycol (PEG) linker. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and biocompatibility of the compound, making it a valuable tool in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG4-OH involves the conjugation of thalidomide with a PEG4 linker. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent, such as N-hydroxysuccinimide (NHS), to form an active ester.
PEGylation: The activated thalidomide is then reacted with a PEG4 linker, which contains a hydroxyl group at one end.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide and PEG4 linker are synthesized and purified.
Coupling Reaction: The coupling reaction is scaled up using industrial reactors, ensuring precise control over reaction conditions to achieve high yield and purity.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-PEG4-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in the PEG4 linker can undergo substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the hydroxyl group.
Scientific Research Applications
Thalidomide-O-PEG4-OH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the targeted degradation of specific proteins.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing targeted therapies for cancer and other diseases.
Industry: Utilized in the production of advanced drug conjugates and targeted delivery systems
Mechanism of Action
The mechanism of action of Thalidomide-O-PEG4-OH involves its role as a linker in PROTACs. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their degradation. The PEG4 linker enhances the solubility and stability of the PROTAC, improving its efficacy in degrading target proteins .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-PEG4-NHS ester: Similar structure but with an NHS ester group, used for amine-reactive conjugation.
Thalidomide-O-PEG4-azide: Contains an azide group, used in click chemistry reactions.
Thalidomide-O-PEG4-amine: Features an amine group, used in the synthesis of various conjugates.
Uniqueness
Thalidomide-O-PEG4-OH is unique due to its hydroxyl group, which provides versatility in chemical modifications and conjugation reactions. This makes it a valuable tool in the development of targeted therapies and advanced drug delivery systems .
Properties
Molecular Formula |
C21H26N2O9 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C21H26N2O9/c24-6-7-29-8-9-30-10-11-31-12-13-32-16-3-1-2-14-18(16)21(28)23(20(14)27)15-4-5-17(25)22-19(15)26/h1-3,15,24H,4-13H2,(H,22,25,26) |
InChI Key |
OLDHMNIGUOURCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.